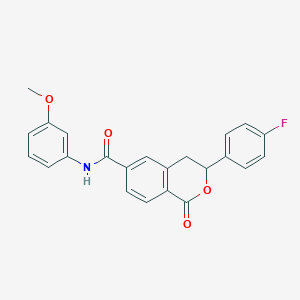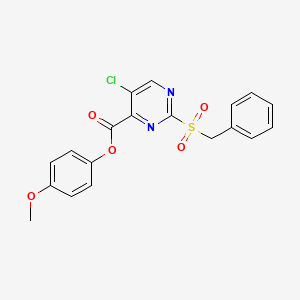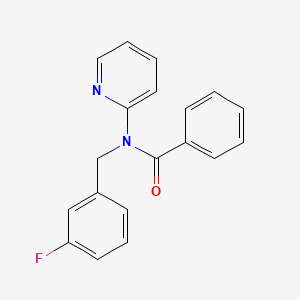![molecular formula C24H25N3O4S B11306665 Cyclopropyl{4-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11306665.png)
Cyclopropyl{4-[2-(4-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is a complex organic compound that features a combination of benzenesulfonyl, oxazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The benzenesulfonyl group is introduced through sulfonylation reactions, often using benzenesulfonyl chloride as a reagent . The final step involves the coupling of the oxazole derivative with a piperazine moiety, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced oxazole compounds, and substituted piperazine derivatives .
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand the interaction of sulfonyl and oxazole groups with biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-N-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL: Similar structure but lacks the cyclopropanecarbonylpiperazine moiety.
4-(BENZENESULFONYL)-2-NAPHTHALEN-1-YLMETHYL-OXAZOL-5-YL: Contains a naphthalene ring instead of the 4-methylphenyl group.
Uniqueness
1-[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-CYCLOPROPANECARBONYLPIPERAZINE is unique due to the presence of the cyclopropanecarbonylpiperazine moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Properties
Molecular Formula |
C24H25N3O4S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[4-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C24H25N3O4S/c1-17-7-9-18(10-8-17)21-25-22(32(29,30)20-5-3-2-4-6-20)24(31-21)27-15-13-26(14-16-27)23(28)19-11-12-19/h2-10,19H,11-16H2,1H3 |
InChI Key |
KXUJQDILJAYGSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4CC4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11306583.png)
![5-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-N-(1-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11306591.png)
![3-Methyl-4-[4-(methylsulfanyl)phenyl]-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11306602.png)
![2-(2-chlorophenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306604.png)
![2-(4-methylphenoxy)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11306617.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11306622.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11306628.png)
![N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11306629.png)
![N-(4-methylphenyl)-2-{3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11306635.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11306643.png)

![7-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11306647.png)


